2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether group: The thioether group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable thiol.
Alkylation: The diethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thioether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) which are targets for cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle in cancer cells . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrimidine core.
Uniqueness
2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the thioether group and the specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,6-diethyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-20-10-14-15(19-20)16(22)21(5-2)17(18-14)23-11-13-9-7-6-8-12(13)3/h6-10H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIWXMEQHCWGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC=C3C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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